molecular formula C12H18NO3P B1303800 N-(diethoxyphosphorylmethyl)-1-phenylmethanimine CAS No. 50917-73-2

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine

Cat. No. B1303800
CAS RN: 50917-73-2
M. Wt: 255.25 g/mol
InChI Key: REXOGTNRQYAOQG-UHFFFAOYSA-N
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Description

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine is a compound that can be inferred to have a structure based on the presence of a diethoxyphosphorylmethyl group attached to a phenylmethanimine moiety. While the specific compound is not directly mentioned in the provided papers, we can draw parallels and insights from related compounds that feature similar functional groups or structural motifs.

Synthesis Analysis

The synthesis of compounds related to N-(diethoxyphosphorylmethyl)-1-phenylmethanimine involves the use of diethoxyphosphoryl groups. For instance, the synthesis of NO-1886 derivatives, which contain a diethoxyphosphorylmethyl group, is achieved through various cyclization reactions of the parent compound . Similarly, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is prepared by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite, indicating that heating with phosphites could be a potential route for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of compounds with diethoxyphosphoryl groups can be complex. For example, the crystal structure of a related compound, N,N'-di(diethoxythiophosphoryl)-1,4-phenylenediamine, was determined by X-ray diffraction analysis, revealing a centrosymmetric crystal structure with weak N-H⋯S intramolecular hydrogen bonds . This suggests that the molecular structure of N-(diethoxyphosphorylmethyl)-1-phenylmethanimine could also exhibit interesting bonding patterns and symmetry.

Chemical Reactions Analysis

Compounds with diethoxyphosphoryl groups can participate in various chemical reactions. The Emmons-Horner Wittig reaction, for example, is used to convert aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups, indicating that similar reagents could be used to introduce unsaturation into compounds like N-(diethoxyphosphorylmethyl)-1-phenylmethanimine . Additionally, the dichloromethyleneamide of diethylphosphoric acid reacts with amines and alcohols to produce various derivatives, suggesting that N-(diethoxyphosphorylmethyl)-1-phenylmethanimine could also undergo reactions with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing diethoxyphosphoryl groups can be diverse. For instance, the thermal properties of N,N'-di(diethoxythiophosphoryl)-1,4-phenylenediamine were studied using TG analysis, showing good thermal stability and char-forming capability . This indicates that N-(diethoxyphosphorylmethyl)-1-phenylmethanimine may also exhibit notable thermal properties. Moreover, the hypolipidemic activities of NO-1886 derivatives suggest that compounds with diethoxyphosphorylmethyl groups could have biological activities worth exploring .

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions needed for handling and storage .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process .

properties

IUPAC Name

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO3P/c1-3-15-17(14,16-4-2)11-13-10-12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXOGTNRQYAOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN=CC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378636
Record name Diethyl [(benzylideneamino)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diethoxyphosphorylmethyl)-1-phenylmethanimine

CAS RN

50917-73-2
Record name Diethyl [(benzylideneamino)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50917-73-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diethyl aminomethylphosphonate (4.03 g., 24.1 mmole) is stirred in an ice bath while benzaldehyde (2.50 ml., 24.5 mMol) is added dropwise over a period of 5 minutes. After having been stirred an additional 15 minutes at 0°C., the mixture is diluted with absolute ethanol (20 ml.) and evaporated in vacuo. The residue is dissolved in dry benzene (20 ml.) and evaporated to give diethyl N-benzylidene-aminomethylphosphonate (6.073 g.) as a pale yellow oil: ir (CCl4) 1639, 1250, 1062, 1037, and 971 cm-1 ; nmr (CDCl3)τ8.68 (t, 6, J=7 Hz, CH3), 5.93 (d of d, 2, J=17.5 Hz and J=1 Hz, CH2), 5.85 (d of q, 4, J=8 Hz and J=7 Hz, CH2CH3), 2.65 (m, 3, ArH), 2.29 (m, 2, ArH), and 1.75 (t of d, 1, J=1 Hz and J=5 Hz, =CH).
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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